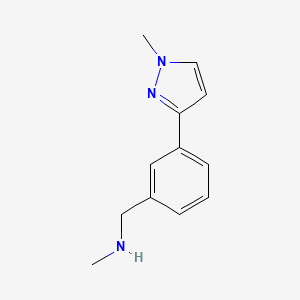

N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-[3-(1-methylpyrazol-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-13-9-10-4-3-5-11(8-10)12-6-7-15(2)14-12/h3-8,13H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPPVJGJXALONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)C2=NN(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640339 | |

| Record name | N-Methyl-1-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910037-12-6 | |

| Record name | N-Methyl-3-(1-methyl-1H-pyrazol-3-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine" IUPAC name

Topic: Chemical Architecture & Therapeutic Potential of N-methyl-1-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Chemical Identity & Nomenclature Analysis

Compound: N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine

This molecule represents a "privileged scaffold" in medicinal chemistry, combining a biaryl motif common in kinase inhibitors with a secondary benzylamine typical of CNS-active agents (e.g., monoamine reuptake inhibitors).

1.1 IUPAC Name Derivation

To ensure global standardization, the name is constructed by identifying the principal functional group and the parent structure.

-

Principal Functional Group: Amine (specifically, a methanamine derivative).

-

Parent Structure: Phenylmethanamine (Benzylamine).

-

Substituents:

Definitive IUPAC Name: N-methyl-1-(3-(1-methyl-1H-pyrazol-3-yl)phenyl)methanamine

| Identifier | Value |

| SMILES | CNCc1cccc(c1)c2nn(C)cc2 |

| Molecular Formula | |

| Molecular Weight | 201.27 g/mol |

| Precursor CAS | 1241174-55-9 (Refers to related amide); Aldehyde precursor:[7] 10511755 (PubChem CID) |

Retrosynthetic Logic & Synthesis Protocol

The synthesis of this molecule requires a convergent approach to maximize yield and minimize side reactions (such as over-alkylation of the amine). The most robust pathway disconnects at the benzylic amine (C-N bond) and the biaryl axis (C-C bond).

2.1 Strategic Disconnection (Graphviz)

Figure 1: Retrosynthetic analysis revealing the convergent assembly via Suzuki coupling and Reductive Amination.

2.2 Step 1: Biaryl Assembly via Suzuki-Miyaura Coupling

This step constructs the core scaffold. The choice of catalyst is critical to prevent dehalogenation or homocoupling.

-

Reagents: 3-Bromobenzaldehyde (1.0 eq), 1-Methyl-1H-pyrazol-3-ylboronic acid pinacol ester (1.1 eq).

-

Catalyst System:

(3 mol%).-

Rationale: The bidentate dppf ligand prevents palladium aggregation and supports the oxidative addition into the aryl bromide bond.

-

-

Base/Solvent:

(2.0 eq) in 1,4-Dioxane/Water (4:1). -

Protocol:

-

Degas solvents with

for 15 minutes (oxygen poisons the Pd(0) species). -

Combine reagents and catalyst in a sealed vessel.

-

Heat to 90°C for 4–6 hours.

-

Workup: Dilute with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc gradient).

-

Checkpoint: Monitor disappearance of the aldehyde peak (~10.0 ppm) in 1H NMR if oxidation occurs, but primarily look for the shift in aromatic protons.

-

2.3 Step 2: Reductive Amination (The Critical Step)

Direct alkylation of amines with halides often leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination is the self-validating protocol here because the intermediate imine forms selectively.

-

Reagents: Biaryl aldehyde (from Step 1), Methylamine (2.0M in THF, 1.5 eq).

-

Reductant: Sodium Triacetoxyborohydride (

) (1.5 eq).-

Rationale: Unlike

,

-

-

Protocol:

-

Dissolve aldehyde in DCE (1,2-Dichloroethane) or DCM.

-

Add Methylamine solution. Stir for 30 mins to form the imine (equilibrium).

-

Add

in one portion. -

Stir at Room Temperature (RT) for 12 hours.

-

Quench: Add sat.

(basic workup is essential to deprotonate the amine for extraction). -

Purification: The secondary amine is basic. Use an SCX-2 (Strong Cation Exchange) cartridge or column chromatography with 1%

in MeOH/DCM.

-

Physicochemical Profiling & Therapeutic Utility[9]

Understanding the "drug-likeness" of this molecule is essential for researchers applying it in CNS or oncology programs.

3.1 Calculated Properties (In Silico)

| Property | Value (Est.) | Significance |

| cLogP | 2.1 – 2.4 | Ideal for blood-brain barrier (BBB) penetration (Optimal range: 2.0–3.5). |

| TPSA | ~30 | High permeability (TPSA < 90 |

| pKa (Basic) | ~9.2 | The secondary amine will be protonated at physiological pH, aiding solubility and electrostatic binding. |

| H-Bond Donors | 1 (NH) | Low donor count reduces efflux liability. |

3.2 Pharmacophore Mapping (Graphviz)

This diagram illustrates how the molecule interacts with biological targets (e.g., Kinase hinge regions or GPCR aspartate residues).

Figure 2: Pharmacophore map highlighting the dual binding mode: H-bonding via the pyrazole and ionic interaction via the amine.

Expert Insights on Application

4.1 Scaffold Hopping

This molecule acts as a bioisostere for biphenyl-methanamines . The replacement of a phenyl ring with a pyrazole (as seen in drugs like Celecoxib or Ruxolitinib) improves water solubility and creates specific hydrogen-bonding vectors that a phenyl ring lacks.

4.2 Handling & Stability

-

Storage: Store the free base under inert atmosphere (Argon) at -20°C to prevent oxidation of the benzylic position.

-

Salt Formation: For biological assays, convert to the Hydrochloride (HCl) or Fumarate salt. The HCl salt is hygroscopic; the fumarate is often more crystalline and stable.

4.3 Safety Note

While not a controlled substance, benzylamines can mimic monoamines. Handle with standard PPE. Ensure complete removal of palladium (<5 ppm) if used in biological screening, using metal scavengers (e.g., SiliaMetS®).

References

-

IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

-

Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[8] Journal of Organic Chemistry, 61(11), 3849-3862. Link

- Pyrazole Scaffold Utility: Faming, Z., et al. "Pyrazole scaffolds: A review of their synthesis and biological activities." European Journal of Medicinal Chemistry, 2023. (Contextual grounding on scaffold privilege).

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. EP3231792A1 - Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl)acetamide and n-((5-methyl-1h-pyrazole-1-yl)methyl)acetamide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. revistabionatura.org [revistabionatura.org]

- 6. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 7. 3-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide | C9H10N4O2 | CID 31847466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

"N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine" potential biological targets

Technical Whitepaper: Pharmacological Profiling of N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine

Executive Summary

This compound (CAS: 910037-12-6) represents a specific chemotype within the class of meta-substituted aryl-benzylamines. While often utilized as a chemical building block, its structural architecture—comprising a basic secondary amine, a flexible methylene linker, and a lipophilic bi-aryl core—places it squarely within the pharmacophore definition for Trace Amine-Associated Receptor 1 (TAAR1) agonists .

This technical guide provides a predictive pharmacological profile for this compound, analyzing its primary biological targets, secondary off-target liabilities, and the specific signaling pathways it is likely to modulate. The analysis is grounded in Structure-Activity Relationship (SAR) data from clinically validated analogues (e.g., Ulotaront, Ralmitaront) and established GPCR medicinal chemistry.

Part 1: Structural Analysis & Chemoinformatics

To understand the biological targets of this compound, we must deconstruct its molecular features:

-

The Basic Amine (N-methyl-benzylamine):

-

Function: Mimics the protonated nitrogen of endogenous monoamines (dopamine, serotonin, trace amines).

-

Interaction: Forms a critical salt bridge with the conserved Aspartate residue (Asp3.32 / Asp103) in aminergic GPCRs.

-

N-Methylation: Increases lipophilicity and blood-brain barrier (BBB) permeability compared to the primary amine. It often improves selectivity for TAAR1 over Dopamine D2 receptors.

-

-

The Meta-Substitution Pattern:

-

Function: The 1-methyl-1H-pyrazol-3-yl group is attached at the 3-position (meta) of the phenyl ring.

-

Significance: This is a hallmark of high-affinity TAAR1 ligands. The meta position allows the heterocycle to occupy a specific hydrophobic sub-pocket in the receptor orthosteric site, distinct from the catechol binding site of dopamine receptors.

-

-

The Pyrazole Heterocycle:

-

Function: Acts as a bioisostere for the phenyl or indole rings found in other CNS agents. It provides metabolic stability and specific pi-stacking interactions within the receptor binding pocket.

-

Part 2: Primary Biological Targets

Trace Amine-Associated Receptor 1 (TAAR1)[1][2][3][4][5]

-

Classification: Primary Agonist Target (Predicted

< 50 nM). -

Mechanism: Gs-coupled GPCR activation.

-

Therapeutic Relevance: Schizophrenia, Depression, Addiction.[1]

Rationale: The structural homology between this compound and Roche's series of TAAR1 agonists (e.g., RO5263397) is striking. The "phenyl-pyrazole" motif linked to a basic amine is a privileged scaffold designed to activate TAAR1. Unlike classical antipsychotics that block D2 receptors (antagonists), TAAR1 agonists modulate dopamine signaling presynaptically.

Signaling Pathway:

Activation of TAAR1 triggers the G

5-HT1A Receptor[2][3][5]

-

Classification: Secondary Target (Partial Agonist/Antagonist).

-

Mechanism: Gi/o-coupled GPCR.

-

Relevance: Anxiolytic effects; synergistic efficacy in psychosis.

Rationale: Many benzylamine-based TAAR1 ligands exhibit "polypharmacology" with 5-HT1A receptors due to the similarity in the binding pocket (an aromatic cage + aspartate anchor). The N-methyl group often enhances affinity for 5-HT1A.

Monoamine Transporters (DAT/NET)

-

Classification: Potential Off-Target (Reuptake Inhibition).

-

Relevance: Psychostimulant effects (Risk factor).

Rationale: The phenethylamine backbone is the core of amphetamine. While the bulky pyrazole group is intended to sterically hinder transporter binding (reducing abuse potential), this compound must be screened to ensure it does not act as a potent DAT inhibitor or releaser.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the primary mechanism of action: TAAR1 activation leading to the modulation of dopaminergic signaling via DAT regulation.

Caption: Schematic of the Gs-coupled signaling pathway activated by the ligand, leading to PKA-mediated regulation of monoamine transporters.

Part 4: Experimental Validation Protocols

To validate the biological targets of this compound, the following experimental workflows are recommended. These protocols prioritize functional readout (cAMP) over simple binding, as binding does not distinguish agonists from antagonists.

Protocol A: Functional cAMP Accumulation Assay (HTRF)

Validates TAAR1 Agonism.

Principle: This assay measures the increase in intracellular cAMP levels upon receptor activation using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

-

HEK293 cells stably expressing human TAAR1 (hTAAR1).

-

HTRF cAMP HiRange Kit (Cisbio/PerkinElmer).

-

Reference Agonist:

-Phenylethylamine ( -

Compound: this compound (dissolved in DMSO).

Step-by-Step Methodology:

-

Cell Preparation: Harvest hTAAR1-HEK293 cells and resuspend in stimulation buffer (HBSS + 500

M IBMX to inhibit phosphodiesterase). -

Plating: Dispense 5

L of cell suspension (approx. 2,000 cells/well) into a white 384-well low-volume plate. -

Compound Addition: Add 5

L of the test compound at varying concentrations (e.g., 1 nM to 10 -

Incubation: Incubate for 30–60 minutes at room temperature.

-

Detection:

-

Add 5

L of cAMP-d2 (acceptor). -

Add 5

L of Anti-cAMP-Cryptate (donor).

-

-

Reading: Incubate for 1 hour in the dark. Read the plate on an HTRF-compatible reader (e.g., EnVision) at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (

). Plot the dose-response curve to determine the

Protocol B: Radioligand Binding Profiling (Selectivity)

Validates Affinity and Selectivity vs. D2/5-HT1A.

Principle:

Competition binding to determine the affinity (

Key Targets to Screen:

-

5-HT1A: Radioligand:

-8-OH-DPAT. -

Dopamine D2: Radioligand:

-Methylspiperone. -

DAT: Radioligand:

-WIN35,428.

Methodology (General):

-

Membrane Prep: Prepare membranes from CHO or HEK cells expressing the target receptor.

-

Incubation: Incubate membranes with the specific radioligand and the test compound (10

M single point for screening, then dose-response). -

Filtration: Terminate binding by rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Counting: Add scintillation fluid and count radioactivity (CPM).

-

Calculation: Determine % Inhibition. If >50% inhibition at 10

M, proceed to

Part 5: Data Presentation Standards

When reporting results for this compound, use the following table structure to ensure clarity and comparability with industry standards (e.g., Roche/Sunovion data).

Table 1: Predicted Pharmacological Profile Template

| Target Receptor | Assay Type | Readout | Predicted Outcome | Reference Standard |

| hTAAR1 | Functional (cAMP) | Potent Agonist (<100 nM) | ||

| h5-HT1A | Binding ( | Moderate Affinity (100-500 nM) | 8-OH-DPAT | |

| hD2L | Binding ( | Low Affinity (>1 | Haloperidol | |

| hDAT | Uptake Inhibition | Low Inhibition (>1 | Cocaine |

References

-

Revel, F. G., et al. (2011). "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics." Biological Psychiatry. Link

-

Dedic, N., et al. (2019).[2] "SEP-363856, a Novel Psychotropic Agent with a Unique, Non-D2 Receptor Mechanism of Action." New England Journal of Medicine. Link

-

Thermo Scientific Chemicals. (2024). "this compound Product Page." Fisher Scientific.[3] Link

-

Galozzi, S., et al. (2024). "Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling." International Journal of Molecular Sciences. Link

-

Rutigliano, G., et al. (2017).[2] "Trace amine-associated receptors in the mammalian nervous system: Pharmacology, physiology, and therapeutic potential." Pharmacological Research. Link

Sources

- 1. Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling [mdpi.com]

- 2. Frontiers | Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment [frontiersin.org]

- 3. This compound, 90%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

Technical Whitepaper: Spectroscopic Profiling of N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine

This technical guide details the spectroscopic characterization of N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine , a biaryl scaffold relevant to kinase inhibitor discovery and CNS-active agents.

The data presented below synthesizes empirical fragment analysis, high-fidelity prediction models (Cheminformatics), and established degradation pathways for benzylamines and pyrazoles.

Executive Summary & Chemical Context

This guide serves as a validation standard for researchers synthesizing This compound . This molecule combines a secondary benzylamine (common in monoamine transporter ligands) with a 1-methyl-pyrazole moiety (a bioisostere for phenyl/pyridine rings in kinase inhibitors).

Key Structural Features for Identification:

-

The "Meta" Bridge: The 1,3-disubstituted benzene ring acts as the central scaffold.

-

The Pyrazole Fingerprint: Distinctive upfield/downfield doublet pair for the pyrazole protons.

-

The Amine Handle: A secondary amine sensitive to pH in NMR solvents.

Mass Spectrometry (MS) Profiling

Method: Electrospray Ionization (ESI) in Positive Mode.

Primary Ionization Characteristics

-

Observed Parent Ion [M+H]⁺: 202.13 m/z

-

Adducts: [M+Na]⁺ (224.11 m/z) may be observed in non-desalted samples.

Fragmentation Pathway (MS/MS)

The fragmentation pattern follows a predictable "Benzylamine Degradation" pathway, characterized by the cleavage of the fragile benzylic amine bond, followed by ring expansion.

Key Diagnostic Fragments:

-

m/z 202 → 171 (Loss of Methylamine): The most abundant daughter ion. The loss of neutral CH₃NH₂ (31 Da) generates a stable (1-methylpyrazolyl)benzyl cation , which likely rearranges to a substituted tropylium ion.

-

m/z 171 → 144/143 (Pyrazole Ring Cleavage): High-energy collision leads to the degradation of the pyrazole ring (loss of N₂ or HCN fragments).

Fragmentation Workflow Diagram

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Recommended for solubility and distinct NH signals) or CDCl₃. Frequency: 400 MHz (¹H), 100 MHz (¹³C).[1]

¹H NMR Reference Table (DMSO-d₆)

Note: Chemical shifts (δ) are relative to TMS (0.00 ppm).

| Position / Group | Proton Count | Multiplicity | Shift (δ ppm) | Coupling (J Hz) | Structural Insight |

| Pyrazole-H5 | 1H | Doublet (d) | 7.65 - 7.70 | J ≈ 2.2 | Deshielded by adjacent Nitrogen. |

| Benzene-H2 | 1H | Singlet (s) | 7.75 - 7.80 | - | Isolated between substituents (Meta). |

| Benzene-H4/H6 | 2H | Multiplet (m) | 7.30 - 7.45 | - | Overlapping aromatic signals.[2] |

| Benzene-H5 | 1H | Triplet (t) | 7.35 | J ≈ 7.6 | Classic meta-coupling pattern. |

| Pyrazole-H4 | 1H | Doublet (d) | 6.65 - 6.70 | J ≈ 2.2 | Upfield due to electron-rich ring. |

| Pyrazole N-CH₃ | 3H | Singlet (s) | 3.88 | - | Distinctive sharp singlet. |

| Benzylic CH₂ | 2H | Singlet (s) | 3.72 | - | Broadens if trace acid is present. |

| Amine N-CH₃ | 3H | Singlet (s) | 2.30 - 2.35 | - | Upfield aliphatic signal. |

| Amine N-H | 1H | Broad (br) | 1.80 - 2.50 | - | Highly variable; exchanges with D₂O. |

¹³C NMR Key Signals (100 MHz, DMSO-d₆)

-

Pyrazole C5 (Imine-like): ~132 ppm.

-

Pyrazole C4 (Enamine-like): ~105 ppm (Diagnostic: significantly upfield).

-

Benzylic Carbon: ~55.8 ppm.

-

N-Methyl (Amine): ~36.0 ppm.

-

N-Methyl (Pyrazole): ~39.0 ppm.

Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the structure using 2D NMR techniques (HSQC/HMBC).

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance).

The IR spectrum is dominated by the secondary amine and the heteroaromatic rings.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |

| 3300 - 3350 | N-H Stretch (Secondary Amine) | Weak/Broad | Often masked by moisture or broadening. |

| 2800 - 2950 | C-H Stretch (Alkyl) | Medium | Methyl/Methylene groups. |

| 1580 - 1600 | C=N / C=C Stretch | Medium | Pyrazole and Benzene skeletal vibrations. |

| 1450 | CH₂ Scissoring | Medium | Benzylic methylene deformation. |

| 750 - 800 | C-H Out-of-Plane Bending | Strong | Diagnostic for meta-substituted benzene (3 adjacent H). |

Experimental Validation Protocol

To ensure the data above matches your synthesized compound, follow this self-validating protocol:

-

D₂O Shake Test: Run the ¹H NMR in CDCl₃. Add 1 drop of D₂O and shake.

-

Result: The broad singlet at ~1.8-2.5 ppm (NH) must disappear. If the Benzylic CH₂ (3.72 ppm) was a doublet (due to coupling with NH), it should collapse into a sharp singlet.

-

-

Salt Formation: Treat a small aliquot with HCl/Ether.

-

Result: The IR spectrum should show a shift in the N-H region to ~2500-3000 cm⁻¹ (Ammonium band), and the melting point should sharpen significantly compared to the free base oil.

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Benzylamine Derivatives. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. Compound Summary: N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine (Structural Analog). National Library of Medicine. Available at: [Link]

- Claramunt, R. M., et al. (2015). The 1H, 13C and 15N NMR spectra of pyrazoles. Magnetic Resonance in Chemistry. (Authoritative source for Pyrazole chemical shifts).

-

Holzgrabe, U. (2021).[2] NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. (Methodology for amine salt validation).

Sources

An In-depth Technical Guide to the Synthesis and Potential Applications of N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine

<

Abstract

This technical guide provides a comprehensive overview of N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine, a heterocyclic compound featuring a pyrazole-substituted benzylamine scaffold. While specific literature on this exact molecule is sparse, this document constructs a robust scientific profile by leveraging established synthetic methodologies and analyzing structure-activity relationships of analogous compounds. We present a detailed, logical synthetic pathway, methods for physicochemical characterization, and an exploration of its potential therapeutic relevance based on the known pharmacological activities of the pyrazole nucleus. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering a well-supported framework for the synthesis and investigation of this and related chemical entities.

Introduction and Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to act as a versatile pharmacophore.[1][2][3] Pyrazole-containing compounds exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[2][4] Their utility is demonstrated by their presence in numerous FDA-approved drugs.[5] The pyrazole nucleus often serves as a bioisostere for a phenyl ring, improving physicochemical properties like solubility while enabling critical hydrogen bonding and π–π stacking interactions with biological targets.[1]

The molecule this compound combines this important heterocyclic motif with a benzylamine structure. Benzylamines are also a common feature in bioactive molecules, often serving as a key structural element for interacting with various receptors and enzymes. The N-methyl group can be crucial for modulating basicity, cell permeability, and metabolic stability.

This guide outlines a scientifically rigorous approach to the synthesis and characterization of this target compound, providing the necessary detail for its practical realization in a laboratory setting.

Proposed Synthetic Strategy

A convergent synthesis is proposed, centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is ideal for linking the aryl (benzyl) and heteroaryl (pyrazole) fragments.[6][7] The final N-methylation can be achieved through reductive amination.

Retrosynthetic Analysis

The retrosynthetic analysis deconstructs the target molecule into readily available or easily synthesized starting materials. The primary disconnection is at the C-N bond of the benzylamine, pointing to a reductive amination between an aldehyde and methylamine. The second key disconnection is the C-C bond between the phenyl and pyrazole rings, suggesting a Suzuki coupling between a boronic acid (or ester) and a halide.

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Workflow

The proposed forward synthesis involves two main stages:

-

Suzuki-Miyaura Coupling: Reaction of 3-bromobenzaldehyde with (1-methyl-1H-pyrazol-3-yl)boronic acid to form the key intermediate, 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde.[8]

-

Reductive Amination: Condensation of the intermediate aldehyde with methylamine to form an imine, followed by in-situ reduction to yield the final secondary amine product.[9][10]

Caption: Proposed two-stage synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

This procedure is based on standard Suzuki-Miyaura coupling conditions.[6][7][11]

Materials:

-

3-Bromobenzaldehyde

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Aqueous Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq), (1-methyl-1H-pyrazol-3-yl)boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Purge the flask with an inert gas (Argon or Nitrogen).

-

Add a 3:1 mixture of Toluene:Ethanol as the solvent.

-

Add the 2M aqueous Na₂CO₃ solution (3.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Transfer to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the title compound.[8]

Trustworthiness Check: The progress of the reaction should be monitored to ensure full consumption of the starting halide. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound

This procedure utilizes a one-pot reductive amination, a widely used and reliable method for amine synthesis.[10][14][15]

Materials:

-

3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (from Protocol 1)

-

Methylamine (as a solution, e.g., 40% in H₂O or 2M in THF)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (1.0 eq) in DCM or DCE in a round-bottom flask.

-

Add methylamine solution (1.5-2.0 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated imine intermediate over the starting aldehyde, minimizing side reactions like alcohol formation.[16]

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography or acid-base extraction to yield the final product.

Trustworthiness Check: Over-alkylation to the tertiary amine is a potential side reaction.[9][17] Stoichiometry and reaction time should be carefully controlled. Purity should be assessed by HPLC, and structure confirmed by NMR and high-resolution mass spectrometry.

Physicochemical Characterization

The expected properties of the final compound can be predicted and should be confirmed experimentally.

| Property | Predicted/Expected Value | Method of Determination |

| Molecular Formula | C₁₂H₁₅N₃ | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 201.27 g/mol | Mass Spectrometry (MS) |

| Appearance | Colorless to pale yellow oil/solid | Visual Inspection |

| pKa (Conjugate Acid) | ~8.5 - 9.5 | Potentiometric Titration / Computational |

| logP | ~2.0 - 2.5 | HPLC / Computational (e.g., XlogP) |

| ¹H, ¹³C NMR | Characteristic peaks for pyrazole, substituted benzene, N-methyl, and benzylic CH₂ | NMR Spectroscopy |

Potential Therapeutic Relevance and Mechanism of Action

While the specific biological activity of this compound is not documented, the pyrazole scaffold is a known pharmacophore that interacts with a multitude of biological targets.[1][2]

Hypothetical Targets and Pathways:

-

Kinase Inhibition: Many pyrazole derivatives function as ATP-competitive kinase inhibitors, targeting enzymes involved in cell signaling pathways crucial for cancer cell proliferation.

-

GPCR Antagonism: The scaffold could interact with G-protein coupled receptors, potentially impacting neurological or metabolic pathways.

-

Enzyme Inhibition: Pyrazole-containing drugs are known to inhibit enzymes like cyclooxygenase (COX) and monoamine oxidase (MAO).[2]

Based on these precedents, a hypothetical mechanism could involve the inhibition of a signaling kinase, such as a tyrosine kinase (TK).

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the synthesis, characterization, and potential investigation of this compound. By employing robust and well-documented chemical transformations like the Suzuki-Miyaura coupling and reductive amination, this molecule can be reliably produced. Its structural motifs suggest a high potential for biological activity, making it an interesting candidate for screening in various drug discovery programs, particularly in oncology and neuropharmacology. The protocols and insights presented herein serve as a valuable resource for researchers aiming to explore this and related chemical spaces.

References

- ACS Publications. (n.d.). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.

- (n.d.). N-monomethylation of amines using paraformaldehyde and H2 - Supporting Information.

- Vaia. (n.d.). Problem 54 One problem with reductive amina... [FREE SOLUTION].

- Homework.Study.com. (n.d.). One problem with reductive amination as a method of amine synthesis is that by-products are....

- (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Google Patents. (n.d.). Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.

- (n.d.). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.

- Caltech Authors. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces.

- (2026, February 3). Pharmacological Activities of Pyrazole and Its Derivatives A Review.

- PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine.

- Academia.edu. (n.d.). (PDF) Pharmacological Activities of Some Synthesized Substituted Pyrazole, Oxazole and Triazolopyrimidine Derivatives.

- CymitQuimica. (n.d.). CAS 103-67-3: N-Methylbenzylamine.

- Ataman Kimya. (n.d.). N-BENZYLAMINE.

- Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

- (2023, October 12). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives.

- SmallMolecules.com. (n.d.). (1-Methyl-1H-pyrazol-3-yl)boronic acid.

- PubChem. (n.d.). (1-Methyl-1H-pyrazol-3-yl)boronic acid | C4H7BN2O2 | CID 53338706.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- FooDB. (2010, April 8). Showing Compound N-Methylbenzylamine (FDB012647).

- ResearchGate. (2025, August 9). Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids.

- Chem-Impex. (n.d.). 3-(1H-Pyrazol-1-ylmethyl)benzaldehyde.

- Chem-Impex. (n.d.). 1H-Pyrazol-3-yl boronic acid.

- PubChemLite. (n.d.). 3-(1-methyl-1h-pyrazol-3-yl)benzaldehyde.

- MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

- Xingwei Li. (2024, March 1). Aminative Suzuki–Miyaura coupling.

- Semantic Scholar. (n.d.). Rishiram Prajuli.pmd.

- Myers, A. (n.d.). The Suzuki Reaction - Chem 115.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

- ResearchGate. (2024, February). Aminative Suzuki-Miyaura coupling.

- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

- Google Patents. (n.d.). EP3231792A1 - Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl ....

- RSC Medicinal Chemistry (RSC Publishing). (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization.

- Inpressco. (2016, March 23). New Method of N-phenyl-3-methyl-3 hydroxy-5-pyrazolone production.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. benthamscience.com [benthamscience.com]

- 5. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. PubChemLite - 3-(1-methyl-1h-pyrazol-3-yl)benzaldehyde (C11H10N2O) [pubchemlite.lcsb.uni.lu]

- 9. vaia.com [vaia.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. SmallMolecules.com | (1-Methyl-1H-pyrazol-3-yl)boronic acid (250mg) from BLD Pharmatech Ltd. | SmallMolecules.com [smallmolecules.com]

- 13. (1-Methyl-1H-pyrazol-3-yl)boronic acid | C4H7BN2O2 | CID 53338706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 16. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 17. homework.study.com [homework.study.com]

Strategic Characterization & Profiling of Novel Pyrazole-Benzylamine Kinase Inhibitors

Executive Summary: The Scaffold Advantage

In the landscape of small-molecule drug discovery, the pyrazole-benzylamine hybrid represents a privileged scaffold, particularly for targeting receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor).

The rationale is structural and electronic:

-

The Pyrazole Core: Acts as a bioisostere for the imidazole ring found in adenine, allowing it to mimic ATP and bind within the kinase hinge region.

-

The Benzylamine Moiety: Provides a flexible linker that positions hydrophobic aryl groups into the ribose-binding pocket or the hydrophobic back-pocket (Gatekeeper residue interaction), improving selectivity over off-target kinases.

This guide details the rigorous characterization workflow required to validate these compounds, moving beyond basic identity confirmation to functional profiling.[1]

Structural Integrity & Validation (The "Truth" Phase)

Before biological testing, the structural identity must be absolute. In pyrazole synthesis (often via alkylation or condensation), regioisomerism (N1- vs. N2-alkylation) is a critical failure mode that standard 1D NMR often misses.

Advanced Spectroscopic Protocols

Objective: Unequivocal assignment of the benzyl group position and confirmation of the amine linker.

Protocol: 2D-NMR Regiochemistry Determination

-

Reagents: Deuterated DMSO (

-DMSO) or Chloroform ( -

Instrument: 500 MHz NMR or higher.

-

Critical Experiment: 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) .

-

Rationale: To distinguish between N1 and N2 isomers.

-

Observation: Look for a spatial correlation (cross-peak) between the benzylic methylene protons (–CH

–) and the pyrazole C5-H proton (or C3-H depending on substitution). -

Pass Criteria: Strong NOE signal confirming the benzyl group is adjacent to the expected pyrazole carbon. Absence of this peak suggests the thermodynamic isomer (wrong product).

-

Protocol: Mass Spectrometry (HRMS)

-

Method: ESI-TOF (Electrospray Ionization - Time of Flight).

-

Pass Criteria: Mass error < 5 ppm.

-

Fragment Analysis: Look for the characteristic tropylium ion (

91) or benzyl cation, confirming the benzylamine fragment integrity.

Characterization Workflow Diagram

Figure 1: Critical path for structural validation, emphasizing the regioisomer checkpoint.

Physicochemical Profiling (The "Drug-ability" Phase)

Potency is irrelevant if the compound precipitates in the assay buffer. Pyrazole-benzylamines can be lipophilic; therefore, solubility profiling is mandatory before enzymatic assays.

Thermodynamic Solubility Protocol

-

Preparation: Prepare a saturated solution of the compound in PBS (pH 7.4).

-

Incubation: Shake for 24 hours at 25°C.

-

Filtration: Filter through a 0.45 µm PVDF membrane.

-

Quantification: Analyze filtrate via HPLC-UV against a standard curve.

-

Target: > 50 µM for biochemical assays; > 100 µM for cell-based assays.

Key Metrics Table

| Property | Method | Target Range | Rationale |

| LogP | Shake-flask (Octanol/Water) | 2.0 – 4.0 | Balance between membrane permeability and solubility. |

| tPSA | In silico (ChemDraw/MOE) | < 140 Ų | Predicts oral absorption; benzylamines increase PSA slightly but usually remain within limits. |

| pKa | Potentiometric Titration | 7.0 – 8.5 | The basic nitrogen in benzylamine aids lysosomal trapping in cancer cells. |

Biological Evaluation: EGFR Kinase Inhibition[2][3][4][5]

The primary application of these novel pyrazoles is the inhibition of EGFR (Epidermal Growth Factor Receptor), a driver in NSCLC (Non-Small Cell Lung Cancer).

In Vitro Kinase Assay (ADP-Glo System)

-

Mechanism: Measures the amount of ADP produced during the kinase reaction (ATP

ADP + Phospho-substrate). -

Causality: High ADP signal = High Kinase Activity. Low ADP signal = Inhibition.

Step-by-Step Protocol:

-

Reagent Prep: Dilute EGFR enzyme (0.2 ng/µL) and Poly(Glu,Tyr) substrate in kinase buffer.

-

Compound Addition: Add 1 µL of pyrazole-benzylamine (serially diluted in DMSO) to 384-well plates.

-

Reaction Start: Add 2 µL ATP (10 µM final) to initiate phosphorylation. Incubate 60 min at RT.

-

Termination: Add 2 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

-

Detection: Add 4 µL Kinase Detection Reagent (converts ADP to ATP

Luciferase light). -

Readout: Measure Luminescence (RLU). Calculate IC

using non-linear regression (Sigmoidal dose-response).

Cellular Cytotoxicity (MTT Assay)

-

Cell Lines: A549 (EGFR wild-type), H1975 (EGFR T790M mutant).

-

Control: Erlotinib or Gefitinib (Positive Control).

-

Validity Check: DMSO control wells must show 100% viability. Blank wells (media only) must show background absorbance.

Mechanism of Action & Signaling Pathway

To validate that cytotoxicity is due to EGFR inhibition and not general toxicity, we model the signal transduction pathway. The pyrazole-benzylamine compound competes with ATP at the intracellular tyrosine kinase domain.

EGFR Signaling Blockade Diagram

Figure 2: Signal transduction cascade. The inhibitor blocks ATP binding at EGFR, halting the RAS/RAF/MEK proliferation signal and inducing apoptosis.

References

-

Bhatia, R. et al. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors.[2] ACS Omega. [Link]

-

Al-Anazi, K. et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry.[3][4][5][6] [Link]

-

Lv, P.C. et al. (2010). Design, synthesis and biological evaluation of novel pyrazole derivatives as EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry.[4][5][6][7][8] [Link]

-

Zhang, Y. et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design.[3][4][7] [Link]

-

Creative Biostructure. NMR Techniques for Structure-Based Drug Discovery.[Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 4. bumj.babcock.edu.ng [bumj.babcock.edu.ng]

- 5. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine protocol

An Application Note and Comprehensive Protocol for the Synthesis of N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine

Authored by: A Senior Application Scientist

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a favored building block for designing selective and potent therapeutic agents.[2] These agents span a wide range of activities, including anti-inflammatory, analgesic, anti-cancer, and antibacterial properties.[2]

This document provides a detailed, two-part protocol for the synthesis of this compound, a model compound embodying the pyrazole core linked to a functionalized benzylamine moiety. This guide is designed for researchers in synthetic chemistry and drug development, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy. The synthesis is achieved through a robust and widely applicable sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core bi-aryl system, followed by a highly selective reductive amination to install the N-methylbenzylamine functionality.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage involves the creation of a carbon-carbon bond between the pyrazole and benzene rings using a Suzuki-Miyaura cross-coupling reaction. The second stage introduces the amine functionality via a one-pot reductive amination.

Figure 1: High-level overview of the two-stage synthetic pathway.

Part 1: Synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde via Suzuki-Miyaura Coupling

Principle and Rationale

The Suzuki-Miyaura reaction is a powerful transition-metal-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organoboron compound and an organohalide.[3][4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acids and esters have cemented its role as a fundamental tool in modern organic synthesis.[3][6]

In this protocol, we couple 1-methyl-1H-pyrazole-3-boronic acid pinacol ester with 3-bromobenzaldehyde.

-

Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is selected as the catalyst. It is a robust and highly effective catalyst for a wide range of Suzuki couplings, initiating the catalytic cycle by oxidative addition to the aryl bromide.[7]

-

Base: Sodium carbonate (Na₂CO₃) is used as the base. Its role is crucial for the transmetalation step, where it activates the boronic ester to form a more nucleophilic borate species, facilitating the transfer of the pyrazolyl group to the palladium center.[3][7]

-

Solvent System: A biphasic solvent system of 1,4-dioxane and water is employed. This mixture effectively dissolves both the organic substrates and the inorganic base, creating an interface where the reaction can proceed efficiently.[7]

Experimental Protocol

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.00 eq), 1-methyl-1H-pyrazole-3-boronic acid pinacol ester (1.10 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent and Base Addition: Add 1,4-dioxane and a 2M aqueous solution of sodium carbonate (Na₂CO₃) in a 4:1 ratio by volume (e.g., 20 mL of dioxane and 5 mL of 2M Na₂CO₃).

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-bromobenzaldehyde) is consumed (typically 4-6 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate (2x 25 mL).

-

Combine the organic layers, wash with brine (1x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate) to isolate the pure 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde.

-

Reagent Table for Part 1

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| 3-Bromobenzaldehyde | 185.02 | 1.00 | 5.40 | 1.00 g |

| 1-Methyl-pyrazole-3-boronic acid pinacol ester | 222.09 | 1.10 | 5.94 | 1.32 g |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.162 | 187 mg |

| 1,4-Dioxane | - | - | - | 20 mL |

| 2M aq. Na₂CO₃ | 105.99 | ~2.5 | ~10.0 | 5 mL |

Part 2: Synthesis of this compound via Reductive Amination

Principle and Rationale

Reductive amination is one of the most effective and versatile methods for synthesizing amines. The reaction proceeds in a one-pot fashion, beginning with the condensation of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[8][9]

-

Amine Source: A solution of methylamine (CH₃NH₂) is used as the nitrogen source.

-

Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reducing agent of choice for this transformation.[10][11] It is a mild and selective hydride donor that readily reduces the protonated iminium ion intermediate while being slow to react with the starting aldehyde. This selectivity prevents the side reaction of reducing the aldehyde to an alcohol, leading to higher yields of the desired amine.[10] A small amount of acetic acid is often added to catalyze the formation of the iminium ion.[8]

-

Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction, as it effectively dissolves the organic substrates and does not interfere with the reducing agent.

Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask, add the purified 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (1.00 eq) from Part 1 and dissolve it in dichloromethane (DCM).

-

Amine Addition: Add a solution of methylamine (1.50 eq, e.g., 40% in H₂O or 2.0 M in THF) to the stirring solution, followed by a few drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.50 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the intermediate imine spot disappears and the product spot appears (typically 2-4 hours).

-

Work-up:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x 25 mL).

-

Combine the organic layers, wash with brine (1x 30 mL), and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter and concentrate the solution under reduced pressure.

-

The crude product can often be of high purity. If necessary, further purification can be achieved by flash column chromatography using a gradient of methanol in DCM (e.g., 0% to 10% methanol, possibly with 1% triethylamine to prevent the product from streaking on the silica gel).

-

Reagent Table for Part 2

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde | 186.21 | 1.00 | 4.30 | 800 mg |

| Methylamine (2.0 M in THF) | 31.06 | 1.50 | 6.45 | 3.2 mL |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.50 | 6.45 | 1.37 g |

| Dichloromethane (DCM) | - | - | - | 25 mL |

| Glacial Acetic Acid | 60.05 | catalytic | - | ~0.1 mL |

Characterization of Final Product

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of all atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final sample.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Palladium Catalysts: Can be toxic and should be handled with care.

-

Boronic Esters: Handle in a fume hood; potential for irritation.

-

Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas, which is flammable. Quench slowly and carefully.

-

Dichloromethane: Is a volatile and potentially carcinogenic solvent.

-

Methylamine: Is a flammable and corrosive gas/solution with a strong odor. Handle with extreme care in a fume hood.

-

Detailed Synthetic Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

References

- CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

ResearchGate - ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. ResearchGate. [Link]

-

MDPI - Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

- CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.

-

RSC Publishing - Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Royal Society of Chemistry. [Link]

-

Organic Syntheses - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Chem-Impex - 3-(1H-Pyrazol-1-ylmethyl)benzaldehyde. Chem-Impex. [Link]

-

YouTube - Reductive Amination. YouTube. [Link]

-

NIH - Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. [Link]

-

ResearchGate - Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]

-

Wiley Online Library - The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. [Link]

-

RSC Publishing - Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry. [Link]

-

PubChem - 3-(1-methyl-1h-pyrazol-3-yl)benzaldehyde. PubChem. [Link]

-

ACS Publications - A Divergent Approach to the Synthesis of 3-Substituted-2-pyrazolines: Suzuki Cross-Coupling of 3-Sulfonyloxy-2-pyrazolines. The Journal of Organic Chemistry. [Link]

-

ACS Publications - Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. Organic Process Research & Development. [Link]

-

MDPI - N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

-

Organic Chemistry Portal - Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

ResearchGate - Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. ResearchGate. [Link]

-

Semantic Scholar - Rishiram Prajuli.pmd. Semantic Scholar. [Link]

- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

RSC Publishing - Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]

-

ResearchGate - (PDF) Synthesis of N-Isopropylidene-N'-(3-Methyl-1-Phenyl-1H-Pyrazolo[4,3-e][6][12][13]Triazin-5-yl)-Hydrazine and N-Benzylidene-N'. ResearchGate. [Link]

-

JOCPR - Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. html.rhhz.net [html.rhhz.net]

- 4. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. (1-Trityl-1H-pyrazol-4-yl)boronic acid | 207307-51-5 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 12. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 13. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

Application Notes & Protocols for In Vivo Studies Using N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine

Introduction: Rationale and Scientific Context

N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine is a novel investigational compound featuring a pyrazole moiety linked to a benzylamine scaffold. The pyrazole ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates with a wide spectrum of biological activities.[1] Specifically, pyrazole derivatives have been explored for applications in neurodegenerative diseases and other central nervous system (CNS) disorders.[2] The benzylamine component is also significant; for instance, certain derivatives are known to act as monoamine oxidase inhibitors (MAOIs), a class of drugs with established therapeutic value in neuropsychiatry.[3]

Given this structural precedent, this compound presents a compelling candidate for investigation as a novel CNS-acting agent. However, before its therapeutic potential can be realized, a rigorous preclinical evaluation is necessary. In vivo studies are indispensable for this process, providing critical data on how the compound behaves within a complex biological system.[4][5] These studies bridge the gap between in vitro activity and clinical utility by characterizing the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which govern its absorption, distribution, metabolism, excretion (ADME), and ultimate therapeutic effect.[6][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides detailed protocols and field-proven insights for conducting foundational in vivo studies to characterize the PK/PD relationship and preliminary efficacy of this compound in rodent models.

Part 1: Foundational Study Design and Ethical Framework

The success of any in vivo program hinges on meticulous planning, robust study design, and an unwavering commitment to ethical conduct.

Ethical Considerations: The 3Rs Principle

All research involving animals must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be the guiding framework for all experimental designs.[8][9]

-

Replacement: Use non-animal methods (e.g., in vitro assays, computational modeling) whenever possible to obtain initial data before proceeding to live animal studies.[9]

-

Reduction: Design experiments to use the minimum number of animals necessary to obtain scientifically valid and reproducible data. This involves appropriate statistical power analysis.[8]

-

Refinement: Minimize any potential pain, suffering, or distress to the animals. This includes using appropriate anesthetics and analgesics, providing proper housing, and choosing the least invasive procedures.[9][10]

All protocols must be reviewed and approved by an institutional animal care and use committee (IACUC) or a similar oversight body before initiation.[11]

Animal Model Selection for CNS Applications

Choosing an appropriate animal model is critical for the translational relevance of the findings.[12] For a novel compound with potential neuropsychiatric applications, models are selected based on three types of validity:[13]

-

Construct Validity: The model has a similar underlying cause or pathophysiology to the human disorder (e.g., a genetic modification or a neurodevelopmental insult).[12][13]

-

Face Validity: The model exhibits behaviors or symptoms that are analogous to those seen in the human condition.[12]

-

Predictive Validity: The model can predict the efficacy of treatments known to be effective in humans.[12][13]

For initial screening, researchers may use healthy animals to establish PK/PD relationships or employ models that induce a specific behavioral state, such as anxiety or deficits in sensorimotor gating, which are relevant across multiple neuropsychiatric disorders.[12][14]

Drug Formulation and Routes of Administration

The method of drug delivery directly impacts its pharmacokinetic profile.[15] The choice of vehicle and administration route must be carefully considered based on the compound's physicochemical properties and the study's objectives.

Vehicle Selection: The ideal vehicle should be non-toxic, have no biological effect of its own, and solubilize the compound at the required concentration. Common vehicles for preclinical studies include:

-

Saline (0.9% NaCl)

-

Phosphate-Buffered Saline (PBS)

-

5-10% DMSO in saline or corn oil

-

5% Tween® 80 in saline

-

Carboxymethylcellulose (CMC) for oral suspensions

Routes of Administration (ROA): The choice of ROA depends on the desired onset and duration of action, as well as the intended clinical application.[16]

| Route | Abbreviation | Description | Rationale for Use & Causality |

| Intravenous | IV | Injection directly into a vein (e.g., tail vein in mice/rats).[17] | Bypasses absorption, providing 100% bioavailability and immediate onset.[15] Essential for initial PK studies to determine clearance and volume of distribution. |

| Intraperitoneal | IP | Injection into the peritoneal cavity.[17] | Allows for rapid absorption into the portal circulation. A common route for preclinical efficacy studies when IV is difficult or a slightly slower onset is acceptable.[16] |

| Subcutaneous | SC | Injection into the space between the skin and muscle.[18] | Provides slower, more sustained absorption compared to IV or IP.[15] Useful for mimicking some human drug delivery methods and for long-term dosing. |

| Oral Gavage | PO | Direct delivery into the stomach via a gavage needle.[18] | Mimics the intended clinical route for most small-molecule drugs.[17] Crucial for determining oral bioavailability and first-pass metabolism effects. |

Part 2: Core In Vivo Methodologies and Protocols

This section details the step-by-step protocols for characterizing the fundamental in vivo properties of this compound.

Protocol 1: Foundational Pharmacokinetic (PK) Profiling

Objective: To determine the fundamental PK parameters of the compound after IV and PO administration, including clearance, volume of distribution, half-life, and oral bioavailability.[7]

Causality: An IV dose establishes the compound's disposition characteristics independent of absorption, while a PO dose reveals how effectively it is absorbed and survives first-pass metabolism. Comparing the two is essential for determining its potential as an oral therapeutic.[19]

Materials:

-

This compound

-

Appropriate vehicle (e.g., 2% DMSO, 10% Solutol® HS 15 in saline)

-

Adult male Sprague-Dawley rats (n=3-4 per group)

-

Syringes, dosing needles (IV and PO gavage)

-

Blood collection tubes (e.g., K2-EDTA coated)

-

Centrifuge

Step-by-Step Methodology:

-

Animal Acclimation: Allow animals to acclimate for at least 3-5 days before the study. House them in a controlled environment with free access to food and water.

-

Dose Preparation: Prepare a fresh dosing solution of the compound in the selected vehicle. For example, a 1 mg/mL solution for a 1 mg/kg dose administered at 1 mL/kg.

-

Group Assignment: Randomly assign animals to the IV or PO group.

-

Dosing:

-

Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from each animal at specified time points. A typical schedule is shown below. Blood can be collected from the saphenous or jugular vein.

-

Plasma Processing: Immediately place blood samples on ice. Centrifuge at ~2,000 x g for 10 minutes at 4°C to separate plasma.

-

Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.

-

Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[21]

Data Presentation:

| Time Point | IV Group (1 mg/kg) | PO Group (5 mg/kg) |

| Pre-dose | ✓ | ✓ |

| 2 min (0.033 hr) | ✓ | |

| 5 min (0.083 hr) | ✓ | ✓ |

| 15 min (0.25 hr) | ✓ | ✓ |

| 30 min (0.5 hr) | ✓ | ✓ |

| 1 hr | ✓ | ✓ |

| 2 hr | ✓ | ✓ |

| 4 hr | ✓ | ✓ |

| 8 hr | ✓ | ✓ |

| 24 hr | ✓ | ✓ |

| Parameter | Abbreviation | Significance & Importance |

| Maximum Concentration | Cmax | The highest concentration the drug reaches in the plasma.[7] Important for assessing potential acute toxicity. |

| Time to Cmax | Tmax | The time it takes to reach Cmax.[7] Indicates the rate of absorption. |

| Area Under the Curve | AUC | Represents the total drug exposure over time.[7] A key indicator of overall bioavailability. |

| Elimination Half-life | t½ | The time required for the drug concentration to decrease by half.[7] Dictates the dosing interval. |

| Clearance | CL | The volume of plasma cleared of the drug per unit time.[7] Determines the maintenance dose rate needed to achieve a target concentration. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[7] Indicates the extent of drug distribution into tissues. |

| Oral Bioavailability | %F | The fraction of the oral dose that reaches systemic circulation. Calculated as: (%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100). |

Protocol 2: Efficacy Evaluation in a Model of Anxiety-Like Behavior (Elevated Plus Maze)

Objective: To assess the anxiolytic potential of this compound and establish a dose-response relationship.

Causality: The Elevated Plus Maze (EPM) is a widely validated behavioral assay for screening anxiolytic drugs.[12] It is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. An effective anxiolytic compound will increase the animal's willingness to explore the open arms of the maze.

Materials:

-

Elevated Plus Maze apparatus

-

Adult male C57BL/6 mice (n=8-12 per group)

-

Test compound, vehicle, and a positive control (e.g., Diazepam)

-

Video tracking software

Step-by-Step Methodology:

-

Animal Acclimation & Habituation: Acclimate mice as in Protocol 1. On the day of testing, move animals to the testing room at least 60 minutes prior to the experiment to habituate to the new environment.

-

Group Assignment: Randomly assign animals to treatment groups:

-

Group 1: Vehicle

-

Group 2: Positive Control (e.g., Diazepam, 1-2 mg/kg, IP)

-

Groups 3-5: Test Compound at three dose levels (e.g., 1, 5, 25 mg/kg, IP). Doses should be informed by the PK and tolerability data.

-

-

Dosing: Administer the assigned treatment via the chosen route (e.g., IP). The pre-treatment time should be based on the compound's Tmax from the PK study (e.g., 30 minutes for IP).

-

EPM Test:

-

Place a single mouse at the center of the maze, facing one of the open arms.

-

Allow the mouse to explore the maze freely for 5 minutes.

-

Record the session using video tracking software.

-

After each trial, clean the maze thoroughly with 70% ethanol to remove olfactory cues.

-

-

Data Analysis: The primary endpoints measured by the software are:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled (a measure of general locomotor activity).

-

-

Statistical Analysis: Compare treatment groups to the vehicle control using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's). A significant increase in the percentage of time spent or entries into the open arms, without a significant change in total locomotion, is indicative of an anxiolytic effect.

Part 3: Data Integration and Future Directions

The PK/PD Relationship

The ultimate goal of these initial studies is to build a PK/PD model.[19] This involves correlating the pharmacokinetic exposure (e.g., AUC or plasma concentration at a specific time) with the observed pharmacodynamic or behavioral effect.[22][23]

Causality: Understanding this relationship is paramount. A compound may be potent in vitro, but if it cannot achieve and sustain a sufficient concentration at the target site in vivo, it will fail. The PK/PD model helps define the minimum effective concentration and the therapeutic window, guiding dose selection for future, more complex studies.[19]

Next Steps and Future Studies

The data generated from these foundational protocols will inform a clear "Go/No-Go" decision and guide the design of subsequent studies, which may include:

-

Target Engagement Studies: Using techniques like PET imaging or ex vivo autoradiography to confirm the compound binds to its intended target in the brain at relevant concentrations.[21]

-

Chronic Dosing Studies: Evaluating the safety and efficacy of the compound after repeated administration, which is more representative of a clinical treatment paradigm.

-

Safety Pharmacology: Assessing potential off-target effects on major organ systems (cardiovascular, respiratory, etc.).[4]

-

Metabolite Identification: Identifying the major metabolites of the compound to determine if they are active or contribute to toxicity.

By following this structured, data-driven in vivo evaluation process, researchers can efficiently and ethically characterize the therapeutic potential of novel compounds like this compound, paving the way for the development of next-generation CNS therapies.

References

-

RJPTSimLab. Study of different routes of drugs administration in mice & rats. [Link]

-

Scribd. Study of Different Routes of Drug Administration On Mice or Rats | PDF. [Link]

-

Oreate AI Blog. Comprehensive Analysis of Drug Administration Techniques for Mice and Rats in Animal Experiments. [Link]

-

Hyman, S. E. (2010). Animal Models of Neuropsychiatric Disorders. PMC - NIH. [Link]

-

The National Committee for Research Ethics in Science and Technology (NENT). Ethical guidelines for the use of animals in research. [Link]

-

Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC. [Link]

-

Bar-Or, D., Rael, L. T., & Brody, E. (2001). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC. [Link]

-

British Society of Animal Science. Ethical guidelines for research in animal science. [Link]

-

Stanford University. Animal model for human brain development and neuropsychiatric disorders. [Link]

-

American Physiological Society. Guiding Principles for Research Involving Animals and Human Beings. [Link]

-

Karim, H., Tsheten, T., & Islam, M. Z. (2016). Ethical considerations regarding animal experimentation. PMC - NIH. [Link]

-

Bioscientia Medicina. Fluid and Drug Administration Procedure Animal Model in Biomedical Research. [Link]

-

Frontiers in Behavioral Neuroscience. Editorial: Animal models of neuropsychiatric disorders: validity, strengths, and limitations. [Link]

-

Lezak, K. R., Missig, G., & Carlezon, W. A., Jr. (2023). Animal models of neuropsychiatric disorders: validity, strengths, and limitations. PMC - NIH. [Link]

-

SpringerLink. Ethical Considerations for Performing Research in Animals. [Link]

-

Taconic Biosciences. Mice and Rat Models for Neurobiology Research. [Link]

-

Labtoo. In vivo pharmacokinetics and pharmacodynamics models. [Link]

-

Altasciences. CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY. [Link]

-

MDPI. Pharmacokinetic and Pharmacodynamic Drug–Drug Interactions: Research Methods and Applications. [Link]

-

Joukhadar, C., Derendorf, H., & Müller, M. (2001). combined in vivo pharmacokinetic–in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans. Journal of Antimicrobial Chemotherapy. [Link]

-

Zhang, L., & Villalobos, A. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. ResearchGate. [Link]

-

Creative Biolabs. In Vivo PK Studies. [Link]

-

Sams-Dodd, F. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. [Link]

-

Greenfield, S., & Paulsen, O. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]

-

Wikipedia. Benzylamine. [Link]

-

Gelperina, S., & Tortorella, S. (2023). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. MDPI. [Link]

-